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Compound of Interest

2-Chloro-4,5-
Compound Name:

dimethoxybenzaldehyde

Cat. No.: B104898

Introduction

2-Chloro-4,5-dimethoxybenzaldehyde, registered under CAS number 18093-05-5, is a
polysubstituted aromatic aldehyde that serves as a pivotal intermediate in the synthesis of a
variety of complex organic molecules.[1][2][3] Its unique substitution pattern, featuring a
chlorine atom and two methoxy groups on the benzene ring, imparts specific reactivity and
steric properties that are instrumental in the construction of diverse molecular architectures.
This guide provides a comprehensive overview of its chemical properties, a detailed protocol
for its synthesis, and its applications in the development of pharmacologically active
compounds, particularly isoquinoline alkaloids and analogues of Prazosin.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Chloro-4,5-
dimethoxybenzaldehyde is essential for its handling, storage, and application in synthetic
chemistry. The key properties are summarized in the table below.
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Property Value Source
CAS Number 18093-05-5 [1][21[3]
Molecular Formula CoHosCIOs [3]
Molecular Weight 200.62 g/mol [4]

Off-white to slightly yellow

Appearance .
crystalline powder

Melting Point 56-60 °C [5]
COC1=C(C=C(C(=C1)C=0)Cl)

SMILES [4]
ocC

Storage Inert atmosphere, 2-8°C [1]

Synthesis of 2-Chloro-4,5-dimethoxybenzaldehyde:
The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of
electron-rich aromatic compounds.[6][7] This reaction is particularly well-suited for the
synthesis of 2-Chloro-4,5-dimethoxybenzaldehyde from an appropriately substituted
benzene derivative. The reaction proceeds via the formation of a Vilsmeier reagent, an
electrophilic iminium salt, which then undergoes electrophilic aromatic substitution with the
starting material.

Reaction Mechanism

The mechanism of the Vilsmeier-Haack reaction involves two main stages: the formation of the
Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
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Caption: Mechanism of the Vilsmeier-Haack formylation.

Detailed Experimental Protocol

This protocol outlines the synthesis of 2-Chloro-4,5-dimethoxybenzaldehyde from 1-chloro-
2,3-dimethoxybenzene.

Materials:

e 1-chloro-2,3-dimethoxybenzene

e N,N-Dimethylformamide (DMF)

e Phosphorus oxychloride (POCIs)

e Dichloromethane (DCM, anhydrous)
e Sodium acetate

e Deionized water
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Diethyl ether (Et20)

Brine

Anhydrous sodium sulfate (Na2S0a)

Silica gel for column chromatography

Procedure:

¢ Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic
stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (e.g., 5 equivalents). Cool
the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCI5) (e.g., 1.5
equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir
the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

o Formylation: Dissolve 1-chloro-2,3-dimethoxybenzene (1 equivalent) in anhydrous
dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0
°C.

e Reaction: After the addition is complete, allow the reaction mixture to warm to room
temperature and stir for 6-8 hours. The progress of the reaction can be monitored by Thin
Layer Chromatography (TLC).

o Work-up: Upon completion, cool the reaction mixture back to 0 °C. Slowly and carefully
guench the reaction by adding a saturated aqueous solution of sodium acetate. This should
be done cautiously as the reaction can be exothermic.

o Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the
agueous layer with diethyl ether (3 x volume).

o Washing: Combine the organic layers and wash sequentially with deionized water and then
with brine.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate the filtrate under reduced pressure to obtain the crude product.
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« Purification: Purify the crude product by silica gel column chromatography using a suitable
eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-Chloro-4,5-
dimethoxybenzaldehyde as a solid.

Spectroscopic Characterization

The structure of 2-Chloro-4,5-dimethoxybenzaldehyde can be confirmed by various
spectroscopic techniques. The expected data is summarized below.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy:

Chemical Shift (6,

Multiplicity Integration Assignment
pPpm)
Aldehydic proton (-
~10.3 S 1H yaep (
CHO)
~7.3 s 1H Aromatic proton
~7.0 S 1H Aromatic proton
Methoxy protons (-
~3.9 s 3H yP (
OCHs)
Methoxy protons (-
~3.8 s 3H P (

OCHs3)

13C Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Chemical Shift (6, ppm) Assighment

~189 Aldehydic carbon (C=0)

~155 Aromatic carbon attached to -OCHs
~150 Aromatic carbon attached to -OCHs
~128 Aromatic carbon

~125 Aromatic carbon attached to -Cl
~115 Aromatic carbon

~110 Aromatic carbon

~56 Methoxy carbon (-OCH3)

~55 Methoxy carbon (-OCHs)

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present in
the molecule.

Wavenumber . . . .

(cm-?) Intensity Vibrational Mode Functional Group
~2850-2750 Medium C-H stretch Aldehyde

~1685 Strong C=0 stretch Aldehyde

~1600, ~1480 Medium-Strong C=C stretch Aromatic ring
~1250, ~1030 Strong C-O stretch Aryl ether

~800-600 Medium-Strong C-Cl stretch Aryl chloride

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
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miz Interpretation

Molecular ion peak ([M]* and [M+2]* due to 3°Cl

2001202 and 3’Cl isotopes)

199/201 Loss of a hydrogen radical ([M-H]*)
171/173 Loss of a formyl radical ((M-CHO]*)

156 Loss of a formyl radical and a methyl radical

Applications in Drug Development

2-Chloro-4,5-dimethoxybenzaldehyde is a valuable building block in the synthesis of
heterocyclic compounds with potential biological activity. Its utility is particularly evident in the
construction of isoquinoline alkaloids and as a precursor for analogues of the antihypertensive

drug, Prazosin.

Synthesis of Isoquinoline Scaffolds

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines.[8]
This reaction involves the condensation of a (-arylethylamine with an aldehyde, followed by an
acid-catalyzed cyclization. 2-Chloro-4,5-dimethoxybenzaldehyde can be employed in this
reaction to generate substituted tetrahydroisoquinoline scaffolds, which are common motifs in a
wide range of natural products and pharmaceuticals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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